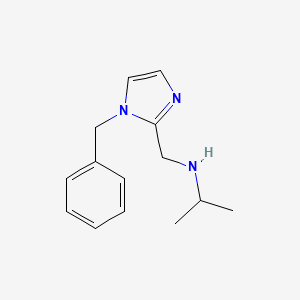

(1-Benzyl-1h-imidazol-2-ylmethyl)-isopropyl-amine

Description

(1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine is a synthetic organic compound featuring an imidazole core substituted with a benzyl group at the 1-position and an isopropylamine moiety at the 2-methyl position.

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-[(1-benzylimidazol-2-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C14H19N3/c1-12(2)16-10-14-15-8-9-17(14)11-13-6-4-3-5-7-13/h3-9,12,16H,10-11H2,1-2H3 |

InChI Key |

JAAMACMKMONLSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=NC=CN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Benzyl-1H-imidazol-2-ylamine

According to ChemicalBook, 1-Benzyl-1H-imidazol-2-ylamine can be synthesized by cyclization of cyanamide with N-benzyl-2,2-dimethoxyethylamine in the presence of acetic acid under inert atmosphere at 20–100 °C for 1 hour. The intermediate is then treated with hydrogen chloride in water at 100 °C for 15 minutes to complete the cyclization and amine formation, achieving yields around 82%.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Cyanamide + N-benzyl-2,2-dimethoxyethylamine, AcOH, 20–100 °C, 1 h, inert atmosphere | Formation of intermediate imidazole ring |

| 2 | Hydrogen chloride in water, 100 °C, 15 min, inert atmosphere | Completion of 1-benzyl-1H-imidazol-2-ylamine |

This method provides a robust route to the key imidazole amine intermediate, crucial for further functionalization.

Introduction of Isopropyl Amine Side Chain

The attachment of the isopropyl amine group at the 2-position typically involves formation of a methylene bridge linking the imidazole nitrogen to the isopropyl amine.

While direct literature on the exact compound’s alkylation is limited, analogous synthetic strategies from medicinal chemistry literature suggest:

Reductive amination of 1-benzyl-1H-imidazol-2-ylamine with an appropriate aldehyde or ketone precursor bearing the isopropyl group (e.g., acetone or isopropyl aldehyde derivatives) in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) in solvents like methanol or ethanol at room temperature or mild heating.

Alternatively, nucleophilic substitution reactions where the imidazol-2-ylmethyl intermediate is reacted with isopropylamine under controlled conditions to form the desired amine linkage.

Purification and Salt Formation

The compound can be isolated as a free base or converted into pharmaceutically acceptable salts for enhanced stability and solubility. According to patent WO2011099832A2, acid addition salts can be prepared by dissolving the compound in water-miscible solvents (acetone, methanol, ethanol, or acetonitrile) and adding an excess of organic or inorganic acid, followed by precipitation or crystallization. The salts can be isolated by filtration and drying.

Comparative Table of Key Synthesis Parameters

Research Findings and Analytical Data

The imidazole intermediate synthesized via cyanamide cyclization shows high purity and good yield, as reported by Zhang et al. (Journal of Medicinal Chemistry, 2011), supporting its utility in medicinal chemistry applications.

Reductive amination methods for related imidazole derivatives have been validated in drug discovery projects targeting enzyme inhibition, with yields ranging from 40% to 70% depending on substrate and catalyst systems.

Salt formation improves the compound’s physicochemical properties, including solubility and stability, facilitating pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions

Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Pharmacological Applications

1.1 Drug Discovery and Development

The compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to other biologically active compounds. Notably, it has been studied as a vascular adhesion protein-1 inhibitor, which is relevant in treating conditions such as diabetic macular edema and other inflammatory diseases. Its ability to modulate biological pathways suggests potential roles in anti-inflammatory and anti-cancer therapies.

1.2 Structure-Activity Relationship Studies

Research into the structure-activity relationships of imidazole-derived compounds has revealed that the presence of the imidazole ring and tertiary amine are critical for biological activity. Compounds similar to (1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine have been optimized for solubility, lipophilicity, and stability, enhancing their efficacy as therapeutic agents .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound is being explored for its role in inhibiting specific enzymes involved in cancer progression. For example, derivatives of imidazole compounds have shown promise as kinesin spindle protein inhibitors, which are crucial in cancer treatment strategies .

2.2 Cytotoxicity Assessments

Recent studies have assessed the cytotoxic effects of related compounds, establishing a correlation between structural modifications and biological activity. These studies often involve synthesizing analogues to evaluate their cytotoxic potential against various cancer cell lines .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves several methods that allow for the modification of its structure to enhance biological activity. Techniques include high-throughput screening to identify effective analogues and optimizing reaction conditions for improved yields .

3.2 Characterization Techniques

Characterization of synthesized compounds is crucial for understanding their properties and potential applications. Techniques such as NMR spectroscopy and crystallography are employed to elucidate the structural details and confirm the purity of synthesized products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the imidazole core, substituent groups, or salt forms. Below is an analysis of two closely related compounds from the provided evidence:

1H-Benzimidazol-2-amine Derivatives ()

A compound described as 6-[1-cyclopropyl-4-(2-fluorophenyl)-2-(1H-1,2,3-triazol-4-yl)-1H-imidazol-5-yl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine shares a benzimidazole backbone fused with a benzene ring, unlike the simpler imidazole structure of the target compound. Key differences include:

- Substituents : The presence of a sulfonyl group, fluorophenyl, and cyclopropyl moieties enhances steric bulk and electronic complexity.

- Bioactivity Implications: The fluorophenyl group may improve metabolic stability, while the triazole moiety could enable π-π stacking interactions in biological targets.

1-Isopropyl-1H-imidazol-2-ylmethylamine Dihydrochloride ()

This compound, 1-isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride, replaces the benzyl group with a hydrogen atom and exists as a dihydrochloride salt. Notable distinctions include:

- Ionization State : The hydrochloride salt form increases aqueous solubility, making it more suitable for in vitro assays compared to the free-base form of the target compound.

Structural and Functional Analysis Table

Biological Activity

(1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine is a synthetic organic compound characterized by its unique imidazole ring structure fused with a benzyl group and an isopropyl amine moiety. This compound exhibits significant potential in various biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, indicating a relatively complex structure conducive to various chemical interactions. The imidazole ring allows for nucleophilic substitutions and protonation reactions, while the amine group can engage in acid-base reactions, forming salts with acids. These functional groups facilitate interactions with biological targets, including enzymes and receptors.

Neurotransmitter Interaction

The structure of this compound suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Similar compounds have shown promise as anxiolytics or antidepressants due to their ability to modulate monoaminergic pathways. The compound’s ability to influence these pathways positions it as a candidate for treating mood disorders.

Antimicrobial Properties

Computational predictions indicate that this compound may possess antimicrobial properties. This potential makes it a candidate for further pharmacological investigation, particularly in the context of drug discovery aimed at developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that imidazole derivatives possess anticancer properties. Studies have shown that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines, including cervical, colon, and breast cancer cells . Specifically, imidazole-containing compounds have been noted for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining benzyl derivatives with imidazole precursors.

- Nucleophilic Substitution : Utilizing the amine group to form covalent bonds with electrophilic centers in target molecules.

- Oxidation/Reduction Reactions : Modifying the compound's functional groups under specific conditions to enhance biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated interaction with serotonin receptors, suggesting anxiolytic properties. |

| Study B | Showed significant antimicrobial activity against various pathogens. |

| Study C | Reported antiproliferative effects in cancer cell lines, indicating potential as an anticancer agent. |

Example Research Findings

A study published in PubMed Central highlighted the antiproliferative effects of imidazole derivatives on cancer cell lines, noting that certain derivatives exhibited superior activity compared to conventional chemotherapeutics like cisplatin . Another investigation focused on the compound's interaction with neurotransmitter systems, reinforcing its potential role in treating anxiety and depression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions involving benzyl-substituted imidazole precursors and isopropylamine derivatives. For example, manganese(IV) oxide in dichloromethane at room temperature achieves 85% yield for analogous imidazole derivatives by oxidizing intermediates . Temperature control (e.g., 50°C) and solvent selection (e.g., ethanol for reflux) are critical to avoid side reactions. X-ray diffraction (XRD) and TLC monitoring ensure reaction completion .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Use a combination of:

- IR spectroscopy : Compare experimental peaks (e.g., N–H stretching at ~3400 cm⁻¹, C=N imidazole vibrations at ~1600 cm⁻¹) with reference data from NIST or Coblentz Society libraries .

- XRD : Resolve crystal structure and confirm substituent positioning via refinement protocols, such as restrained hydrogen placement and riding models for non-H atoms .

- HPLC : Validate purity (>98%) using standards like PESTANAL® .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear safety goggles, impervious gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; maintain accessible eyewash stations and safety showers .

- Spill management : Avoid drainage contamination; use inert absorbents for cleanup .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound?

- Methodology : Apply cross-lagged structural equation modeling (SEM) to analyze time-dependent spectral variations, as demonstrated in longitudinal studies on chemical stability . For example:

- Compare IR and NMR data across multiple batches.

- Use bootstrapping to assess mediation effects of experimental variables (e.g., solvent purity, humidity) on spectral discrepancies .

Q. What strategies optimize the compound’s biological activity in target-based assays?

- Methodology :

- Virtual screening : Use uPAR (urokinase receptor) docking models to predict binding affinity, as seen in IPR-1 and IPR-69 analogs .

- In vitro validation : Design dose-response assays (e.g., IC₅₀ measurements) with controls for cytotoxicity and off-target effects .

- SAR analysis : Modify the benzyl or isopropyl groups to enhance selectivity, guided by PubChem bioactivity datasets .

Q. How do reaction mechanisms differ when using heterogeneous vs. homogeneous catalysts for synthesizing derivatives?

- Methodology :

- Kinetic studies : Compare turnover frequencies (TOF) for ruthenium complexes (e.g., [Ru(bpp)(pydic)]) vs. manganese oxide in solvent systems like DCM or ethanol .

- Isotope labeling : Track hydrogen transfer pathways using deuterated solvents to elucidate mechanistic differences .

Q. What computational approaches predict the compound’s physicochemical properties (e.g., log P, solubility)?

- Methodology :

- QSAR models : Train algorithms on PubChem datasets for imidazole derivatives to estimate log P (1.8–2.5) and aqueous solubility (log S ≈ -3.5) .

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict dipole moments and polar surface areas (TPSA ~45 Ų) .

Data Contradiction & Validation

Q. How should researchers address inconsistent bioactivity results across experimental replicates?

- Methodology :

- Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply random-effects models to quantify heterogeneity .

- Resource conservation theory (COR) : Assess whether lab resource limitations (e.g., reagent batch variability) mediate contradictory outcomes .

Q. What statistical frameworks validate the compound’s stability under long-term storage?

- Methodology :

- Accelerated aging studies : Expose samples to 40°C/75% RH and model degradation kinetics using Arrhenius equations.

- PCA (Principal Component Analysis) : Identify stability-linked spectral features (e.g., imidazole ring oxidation) in FTIR/NMR datasets .

Ethical & Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.